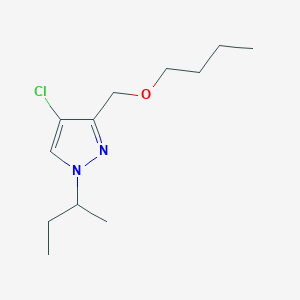
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, also known as CMI or compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to the estrogen receptor alpha (ERα), a receptor that is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its versatility. It can be used as a probe to study the function of certain enzymes and receptors, as well as a potential therapeutic agent for various diseases. However, one of the limitations of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. One area of research could focus on improving the solubility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on identifying new targets for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, which could expand its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate and its potential side effects.
合成法
The synthesis of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chloro-4-methylbenzoic acid with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield the final product, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%.
科学的研究の応用
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been used as a probe to study the function of certain enzymes and receptors in the body.
特性
IUPAC Name |
methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWAGHHYYRNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)
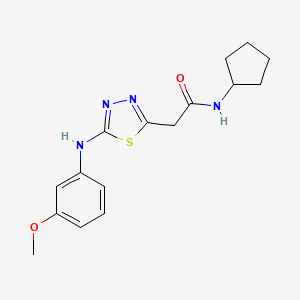
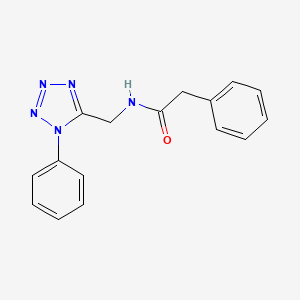
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
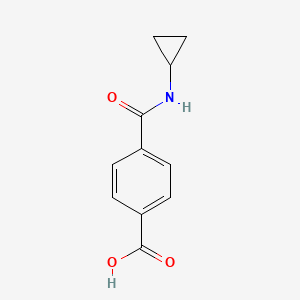
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
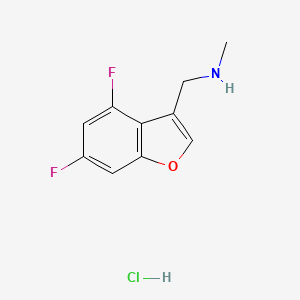
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
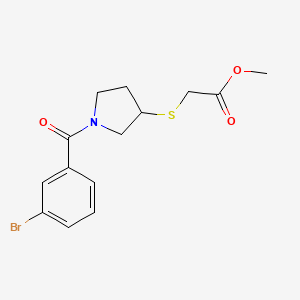
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

